molecular formula C16H13ClN2O3 B2975558 1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea CAS No. 2188279-54-9

1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea

Cat. No.: B2975558
CAS No.: 2188279-54-9
M. Wt: 316.74
InChI Key: XWKWYPNWDRKEBW-UHFFFAOYSA-N
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Description

1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea is a compound that combines the structural features of bifuran and chlorophenylurea. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both bifuran and chlorophenyl groups in its structure suggests unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea can be approached through several synthetic routes. One common method involves the reaction of 2,2’-bifuran-5-carboxaldehyde with 2-chlorophenyl isocyanate under controlled conditions. The reaction typically proceeds in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The bifuran moiety may interact with aromatic residues in proteins, while the chlorophenyl group can form hydrogen bonds or hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-12-4-1-2-5-13(12)19-16(20)18-10-11-7-8-15(22-11)14-6-3-9-21-14/h1-9H,10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKWYPNWDRKEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(O2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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